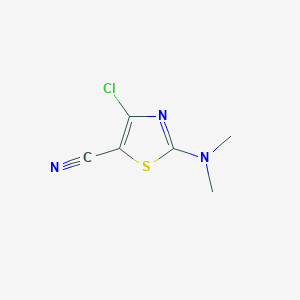

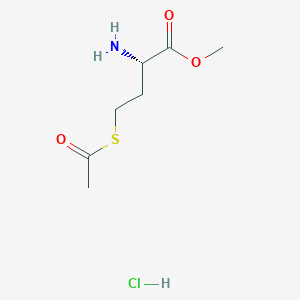

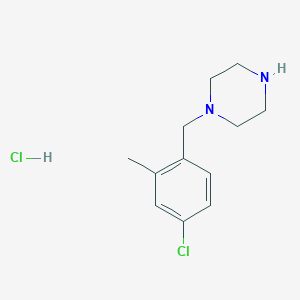

![molecular formula C16H12F6N4O B1435738 (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one CAS No. 1803026-58-5](/img/structure/B1435738.png)

(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one

Descripción general

Descripción

(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one is a useful research compound. Its molecular formula is C16H12F6N4O and its molecular weight is 390.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biocatalysis for Chiral Intermediates

This compound has been the subject of research for its role as a chiral intermediate in the production of sitagliptin, a treatment for type 2 diabetes. A study by Wei Yanchan et al. (2016) explored the highly enantioselective production of a chiral intermediate of sitagliptin through microbial bioreduction by a novel isolate of Pseudomonas pseudoalcaligenes. This process yielded the chiral alcohol with high enantiomeric excess, demonstrating the potential of microbial biocatalysis in pharmaceutical manufacturing. The study highlighted the efficiency and selectivity of this biocatalytic approach, providing an eco-friendly and cost-effective method for producing high-value chiral intermediates Wei Yanchan et al., 2016.

Another research effort by Jia Sun et al. (2016) identified a filamentous fungus capable of converting a ketoamide precursor to a highly enantioselective product crucial for sitagliptin synthesis. This study optimized various bioreduction parameters, achieving a high yield and enantiomeric excess, which underscores the utility of fungal biocatalysts in synthesizing chiral pharmaceutical intermediates Jia Sun et al., 2016.

Synthesis and Characterization

In addition to its role in biocatalysis, research has been conducted on the synthesis and characterization of related compounds. For example, research on dipeptidyl peptidase IV inhibitors, which are important for type 2 diabetes treatment, incorporates similar structures to enhance pharmaceutical efficacy Dooseop Kim et al., 2005. This work demonstrates the importance of structural modifications in developing new therapeutic agents.

Mecanismo De Acción

Target of Action

Sitagliptin FP Impurity C, also known as “(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one”, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing type 2 diabetes mellitus .

Mode of Action

The interaction of Sitagliptin FP Impurity C with its target, the DPP-4 enzyme, results in the inhibition of this enzyme . This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), hormones that help the body produce more insulin only when it is needed .

Biochemical Pathways

The action of Sitagliptin FP Impurity C affects the incretin pathway . By inhibiting the DPP-4 enzyme, it prolongs the activity of incretins like GLP-1 and GIP . These hormones are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . The result is a glucose-dependent increase in insulin and decrease in glucagon, improving control of blood sugar .

Pharmacokinetics

The pharmacokinetics of Sitagliptin FP Impurity C, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability . .

Result of Action

The molecular and cellular effects of Sitagliptin FP Impurity C’s action primarily involve the regulation of blood glucose levels . By inhibiting the DPP-4 enzyme and thereby increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner . This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Propiedades

IUPAC Name |

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDAVCZELRQXFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C/C=C/C3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803026-58-5 | |

| Record name | 3-Desamino-3,4-dehydro sitagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803026585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DESAMINO-3,4-DEHYDROSITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK8KXP4U2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic routes explored for this Sitagliptin impurity and why is understanding these routes important?

A: Researchers have investigated various synthetic methods to produce the Sitagliptin impurity efficiently. One method uses 2,4,5-trifluoro benzeneacetaldehyde as a starting material and utilizes a Knoevenagel condensation reaction to arrive at the impurity []. Another approach leverages 2,4,5-trifluoro-phenylacetic acid, employing a sequence of reduction, oxidation, Knoevenagel condensation, and either condensation or ammonolysis reactions []. A third method, focusing on 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin (two USP-identified Sitagliptin impurities), involves a cobalt-catalyzed cross-coupling reaction followed by specific hydrolysis and amide bond formation steps [].

Q2: The research mentions the importance of reagent selection during synthesis. Can you elaborate on why this is critical for the synthesis of (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one?

A: The selection of reagents, particularly during the amide bond formation step, significantly impacts the yield and purity of this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

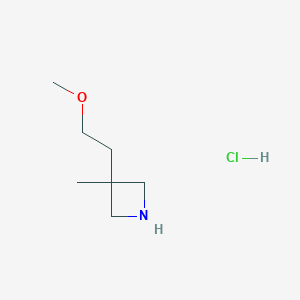

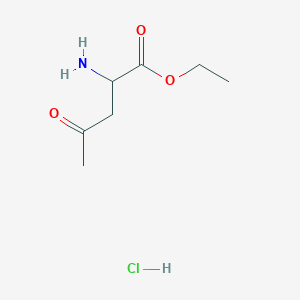

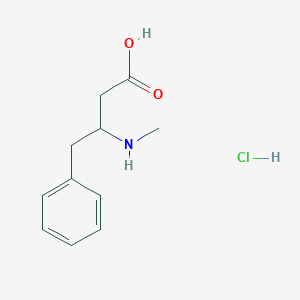

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

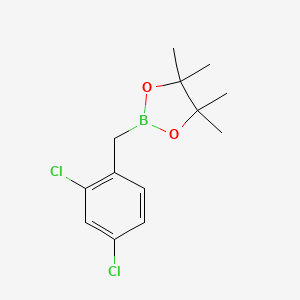

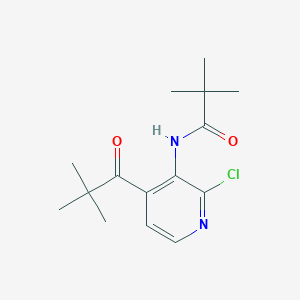

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

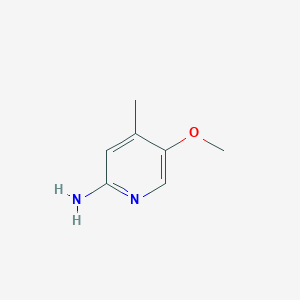

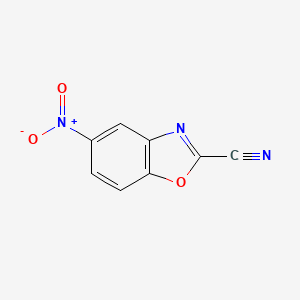

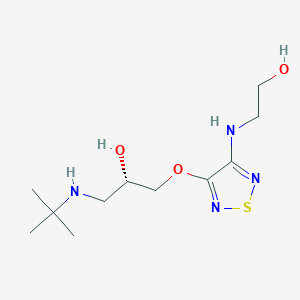

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)